
Methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate is a chemical compound that belongs to the thiazolidine family Thiazolidines are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate typically involves the reaction of l-cysteine methyl ester hydrochloride with dichloroacetyl chloride and ketones. This one-pot synthesis method is efficient and yields the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Applications De Recherche Scientifique
Methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce the activity of detoxifying enzymes like glutathione S-transferase in plants, which helps protect them from herbicide damage . The compound may also interact with other enzymes and receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl ®-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates: These compounds share a similar thiazolidine core structure and have been studied for their safener activity in crops.
3-Dichloroacetyl oxazolidine: This compound is structurally similar and has been studied for its protective effects in maize.
Uniqueness
Methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
88095-66-3 |
|---|---|
Formule moléculaire |
C7H9Cl2NO3S |
Poids moléculaire |
258.12 g/mol |
Nom IUPAC |
methyl 3-(2,2-dichloroacetyl)-1,3-thiazolidine-2-carboxylate |
InChI |
InChI=1S/C7H9Cl2NO3S/c1-13-7(12)6-10(2-3-14-6)5(11)4(8)9/h4,6H,2-3H2,1H3 |
Clé InChI |
AGPNRPUFUWSOIJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1N(CCS1)C(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


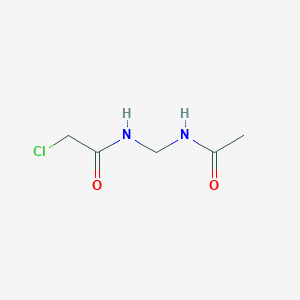
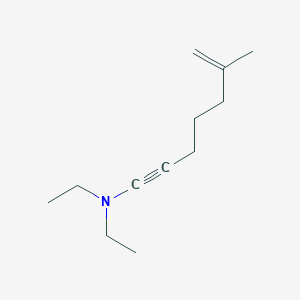


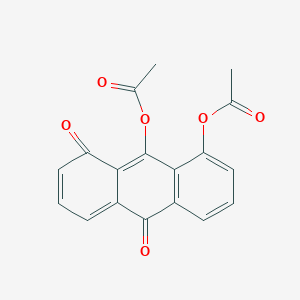
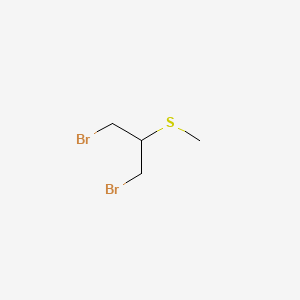
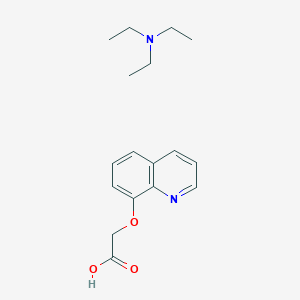
![(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide](/img/structure/B14397607.png)
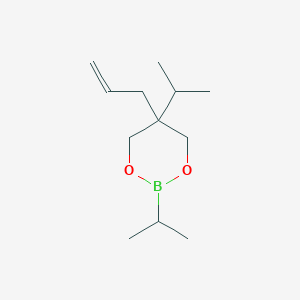
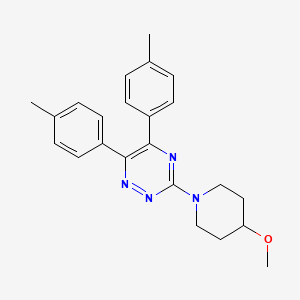
![5-Methyl-2-azabicyclo[3.2.2]non-1-ene](/img/structure/B14397633.png)


![3-[2-(3-Methylphenoxy)ethyl]aniline](/img/structure/B14397643.png)
